molecular formula C6H2F2N2 B1603261 2,6-Difluoro-3-cyanopyridine CAS No. 869557-17-5

2,6-Difluoro-3-cyanopyridine

Cat. No. B1603261
M. Wt: 140.09 g/mol
InChI Key: BAMJLRZKCSLZHA-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-cyanopyridine is a chemical compound that belongs to the pyridine family. It is a colorless and odorless liquid that is widely used in scientific research applications. The compound is synthesized using various methods, and its mechanism of action is well understood.

Mechanism Of Action

The mechanism of action of 2,6-Difluoro-3-cyanopyridine is well understood. The compound acts as an inhibitor of various enzymes, such as kinases and phosphodiesterases. The inhibition of these enzymes leads to the modulation of various signaling pathways, which can result in the modulation of cellular functions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,6-Difluoro-3-cyanopyridine are dependent on the specific enzyme that is inhibited. The compound's inhibition of kinases can result in the modulation of various cellular signaling pathways, which can lead to changes in cell proliferation, differentiation, and apoptosis. The compound's inhibition of phosphodiesterases can lead to changes in cyclic nucleotide levels, which can result in changes in cellular functions.

Advantages And Limitations For Lab Experiments

The advantages of using 2,6-Difluoro-3-cyanopyridine in lab experiments are its unique chemical properties and its ability to inhibit various enzymes. The compound is easy to synthesize and can be used as a building block in the synthesis of various organic compounds. The limitations of using 2,6-Difluoro-3-cyanopyridine in lab experiments are its toxicity and its potential for off-target effects.

Future Directions

The future directions of 2,6-Difluoro-3-cyanopyridine research include the identification of new enzymes that can be inhibited by the compound. The compound's unique chemical properties make it an essential tool in drug discovery and development. The compound's potential for off-target effects also presents an opportunity for the identification of new therapeutic targets.
Conclusion:
2,6-Difluoro-3-cyanopyridine is a chemical compound that is widely used in scientific research applications. The compound's unique chemical properties make it an essential tool in drug discovery and development. The compound's inhibition of various enzymes can lead to changes in cellular functions, making it an attractive target for therapeutic intervention. The future directions of 2,6-Difluoro-3-cyanopyridine research include the identification of new enzymes that can be inhibited by the compound and the identification of new therapeutic targets.

Scientific Research Applications

2,6-Difluoro-3-cyanopyridine is widely used in scientific research applications. The compound is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis reactions. The compound's unique chemical properties make it an essential tool in drug discovery and development.

properties

IUPAC Name

2,6-difluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMJLRZKCSLZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602071
Record name 2,6-Difluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-cyanopyridine

CAS RN

869557-17-5
Record name 2,6-Difluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluoropyridine-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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